ACY-775

Übersicht

Beschreibung

ACY-775 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the regulation of protein acetylation, which affects various cellular processes. This compound has been shown to have significant potential in the treatment of neurodegenerative diseases and certain types of cancer due to its ability to inhibit histone deacetylase 6 with high specificity .

Wissenschaftliche Forschungsanwendungen

ACY-775 has a wide range of scientific research applications, including:

Neurodegenerative Diseases: this compound has shown potential in the treatment of diseases such as Alzheimer’s and Parkinson’s by inhibiting histone deacetylase 6, which is involved in the aggregation of misfolded proteins.

Cancer Research: The compound has been studied for its ability to inhibit the growth of cancer cells, particularly in multiple myeloma and non-Hodgkin’s lymphoma.

Epigenetic Studies: this compound is used as a tool compound in epigenetic research to study the role of histone deacetylase 6 in gene expression and chromatin remodeling.

Behavioral Studies: The compound has been shown to have antidepressant-like properties in animal models, making it a valuable tool for studying the mechanisms of depression and anxiety .

Wirkmechanismus

ACY-775 exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to an increase in the acetylation of α-tubulin, which affects various cellular processes such as protein trafficking, cell motility, and intracellular signaling. The compound binds to the catalytic domain of histone deacetylase 6, preventing it from deacetylating its substrates. This results in the accumulation of acetylated α-tubulin and other non-histone proteins, which can have therapeutic effects in diseases such as cancer and neurodegenerative disorders .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

ACY-775 interacts with HDAC6, a unique histone deacetylase with two functional catalytic domains . This interaction results in the inhibition of HDAC6, leading to an increase in acetylation of α-tubulin . This biochemical reaction plays a crucial role in regulating a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In vitro studies have shown that treatment with this compound enhances the acetylation of α-tubulin, which is associated with increased motility of mitochondria within the neurites . Furthermore, this compound has been reported to share the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of HDAC6. This leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The increased acetylation of α-tubulin is associated with changes in cell function, including enhanced mitochondrial motility . Furthermore, this compound has been shown to inhibit metallo-β-lactamase domain-containing protein 2 (MBLAC2) .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in vitro studies have shown that treatment with this compound leads to a significant increase in the signal intensity of acetylated α-tubulin over time . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, biodistribution profiles of this compound have been examined after acute dosing at 5 or 50 mg/kg over 2 hours . At 30 minutes after acute 50 mg/kg injection, plasma levels of this compound were found to be 1359 ng/mL (4.1 μM) .

Metabolic Pathways

This compound is involved in the metabolic pathway of HDAC6 inhibition. This pathway involves the deacetylation of α-tubulin, a process that is inhibited by this compound . The inhibition of this pathway by this compound leads to an increase in the acetylation of α-tubulin .

Transport and Distribution

It is known that this compound is a potent and selective inhibitor of HDAC6, suggesting that it may interact with transporters or binding proteins associated with this enzyme .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. Given that it is an inhibitor of HDAC6, it is likely that it localizes to the same subcellular compartments as this enzyme

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ACY-775 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpyrimidinstruktur. Die wichtigsten Schritte beinhalten:

Bildung des Pyrimidinrings: Dies wird typischerweise durch eine Kondensationsreaktion zwischen einem geeigneten Aldehyd und einem Guanidinderivat erreicht.

Einführung der Hydroxamsäuregruppe: Dies erfolgt durch Reaktion des Pyrimidin-Zwischenprodukts mit Hydroxylamin unter sauren Bedingungen.

Anlagerung des Cyclohexylamin-Moleküls: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit Cyclohexylamin in Gegenwart eines Kupplungsgitters wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid).

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Produktion im großen Maßstab optimiert. Dazu gehört die Verwendung von Durchflussreaktoren, um die Reaktionsausbeute und Effizienz zu verbessern, sowie die Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt in erster Linie folgenden Arten von Reaktionen:

Hemmung der Deacetylierung: this compound hemmt die Deacetylierung von α-Tubulin, einem Schlüsselsubstrat der Histon-Deacetylase 6.

Bindung an Histon-Deacetylase 6: Die Verbindung bindet an die katalytische Domäne der Histon-Deacetylase 6 und verhindert so deren Interaktion mit ihren Substraten.

Häufige Reagenzien und Bedingungen

Cyclohexylamin: Wird für die Anlagerung des Cyclohexylamin-Moleküls verwendet.

EDCI: Wird als Kupplungsgitter im Syntheseprozess verwendet.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist die acetylierte Form von α-Tubulin, die aus der Hemmung der Histon-Deacetylase-6-Aktivität resultiert .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Neurodegenerative Erkrankungen: this compound hat sich als vielversprechend für die Behandlung von Krankheiten wie Alzheimer und Parkinson erwiesen, indem es die Histon-Deacetylase 6 hemmt, die an der Aggregation fehlgefalteter Proteine beteiligt ist.

Krebsforschung: Die Verbindung wurde auf ihre Fähigkeit hin untersucht, das Wachstum von Krebszellen zu hemmen, insbesondere bei multiplem Myelom und Non-Hodgkin-Lymphom.

Epigenetische Studien: this compound wird als Werkzeugverbindung in der epigenetischen Forschung verwendet, um die Rolle der Histon-Deacetylase 6 bei der Genexpression und Chromatin-Remodellierung zu untersuchen.

Verhaltensstudien: Die Verbindung hat sich in Tiermodellen als Antidepressivum erwiesen und ist somit ein wertvolles Werkzeug zur Untersuchung der Mechanismen von Depression und Angstzuständen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Histon-Deacetylase 6 hemmt. Diese Hemmung führt zu einer Zunahme der Acetylierung von α-Tubulin, was verschiedene zelluläre Prozesse beeinflusst, wie z. B. Proteintransport, Zellmotilität und intrazelluläre Signalübertragung. Die Verbindung bindet an die katalytische Domäne der Histon-Deacetylase 6 und verhindert so deren Deacetylierung ihrer Substrate. Dies führt zur Anhäufung von acetyliertem α-Tubulin und anderen Nicht-Histon-Proteinen, was therapeutische Wirkungen bei Krankheiten wie Krebs und neurodegenerativen Erkrankungen haben kann .

Analyse Chemischer Reaktionen

Types of Reactions

ACY-775 primarily undergoes the following types of reactions:

Inhibition of deacetylation: this compound inhibits the deacetylation of α-tubulin, a key substrate of histone deacetylase 6.

Binding to histone deacetylase 6: The compound binds to the catalytic domain of histone deacetylase 6, preventing it from interacting with its substrates.

Common Reagents and Conditions

Cyclohexylamine: Used for the attachment of the cyclohexylamine moiety.

EDCI: Used as a coupling agent in the synthesis process.

Major Products Formed

The major product formed from the reactions involving this compound is the acetylated form of α-tubulin, which results from the inhibition of histone deacetylase 6 activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

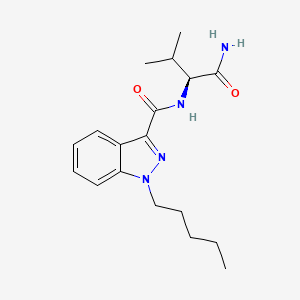

ACY-738: Ein weiterer selektiver Inhibitor der Histon-Deacetylase 6 mit ähnlicher Potenz und Selektivität.

ACY-1215: Ein selektiver Histon-Deacetylase-6-Inhibitor, der derzeit in klinischen Studien zur Krebsbehandlung getestet wird.

Tubastatin A: Ein Referenz-Histon-Deacetylase-6-Inhibitor mit ähnlicher Potenz, aber begrenzterer Bioverfügbarkeit im Gehirn im Vergleich zu ACY-775.

Einzigartigkeit von this compound

This compound ist einzigartig durch seine hohe Selektivität für Histon-Deacetylase 6 gegenüber anderen Histon-Deacetylasen sowie seine verbesserte Bioverfügbarkeit im Gehirn. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle der Histon-Deacetylase 6 im zentralen Nervensystem und für die Entwicklung potenzieller therapeutischer Strategien für neurodegenerative Erkrankungen und Krebs .

Eigenschaften

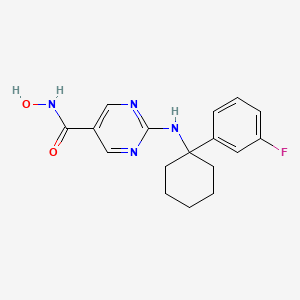

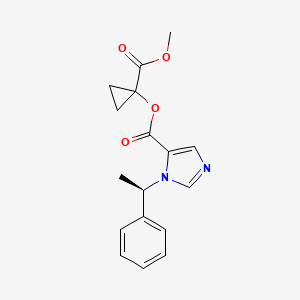

IUPAC Name |

2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBURCQQEUNLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is ACY-775 and what makes it unique?

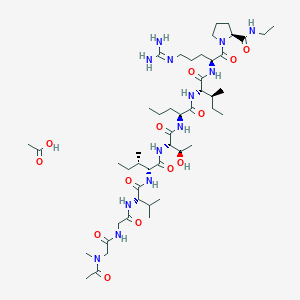

A1: this compound, also known as 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). [, , , , , , ] Unlike pan-HDAC inhibitors, this compound demonstrates significant selectivity for HDAC6 over other HDAC classes, particularly Class I HDACs (HDAC1, 2, and 3). [, , ] This selectivity is crucial as it potentially minimizes off-target effects and improves the safety profile compared to less selective HDAC inhibitors. [, , ]

Q2: How does this compound interact with HDAC6 and what are the downstream effects?

A2: While the precise molecular interactions of this compound with HDAC6 require further investigation, it is known to inhibit the enzymatic activity of HDAC6. [, , ] HDAC6 is a cytoplasmic deacetylase that acts on various substrates, including α-tubulin, a critical component of microtubules. [, ] By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation. [, , ] This disruption of microtubule dynamics can have profound effects on cell signaling, protein trafficking, and ultimately cell viability, particularly in cancer cells. [, ]

Q3: Is there evidence that this compound affects gene expression in cancer cells?

A3: Yes, research indicates that this compound can modulate gene expression in specific cancer types. For instance, in multiple myeloma (MM) cells, this compound, in combination with immunomodulatory drugs (IMiDs) like lenalidomide, was found to synergistically reduce the expression of MYC and IRF4. [] These transcription factors play crucial roles in MM cell growth and survival, and their downregulation contributes to the enhanced anti-cancer activity observed with the combination therapy. []

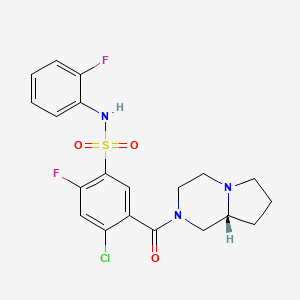

Q4: What cancer types have shown sensitivity to this compound in preclinical studies?

A4: Preclinical studies have explored the anti-cancer potential of this compound in various cancer types. Notably, multiple myeloma (MM) cells have exhibited significant sensitivity to this compound, both as a single agent and in combination with other anti-myeloma agents. [, , ] Additionally, Her2+ breast cancer cells have shown promising responses to this compound, particularly when combined with targeted therapies like lapatinib (a Her2 inhibitor) or PI3K inhibitors. [] Studies have also investigated its effects in Non-Hodgkin's Lymphoma (NHL) cell lines, showing synergistic activity with targeted agents like ibrutinib and PI3K inhibitors. []

Q5: What is the significance of this compound's selectivity for HDAC6 in a clinical setting?

A5: The high selectivity of this compound for HDAC6 over other HDAC classes, particularly Class I HDACs, holds significant clinical importance. [, , ] Unlike pan-HDAC inhibitors which target multiple HDACs and are often associated with dose-limiting toxicities, this compound demonstrates a favorable safety and tolerability profile in preclinical and early-phase clinical trials. [, , , ] This improved tolerability allows for potentially higher and more efficacious doses, as well as combination strategies with other anti-cancer agents, leading to enhanced therapeutic benefits. [, ]

Q6: Are there any imaging techniques available to study the distribution and target engagement of this compound in vivo?

A6: While this compound itself hasn't been developed as a PET imaging agent, research has explored the use of [18F]EKZ-001 ([18F]Bavarostat), a brain-penetrant positron emission tomography (PET) radioligand with high affinity and selectivity for HDAC6. [] [18F]EKZ-001 PET imaging allows for noninvasive assessment of HDAC6 levels in the brain and was used to compare the target occupancy of different HDAC6 inhibitors, including this compound, in non-human primates. []

Q7: What are the future research directions for this compound?

A7: Future research on this compound should focus on:

- Identifying predictive biomarkers: Discovering biomarkers that can predict response to this compound treatment would allow for personalized therapy and improve patient outcomes. []

- Investigating its potential in other diseases: Given the involvement of HDAC6 in neurodegenerative disorders, exploring the therapeutic potential of this compound in these conditions could open new avenues for treatment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)

![2-(trans-4-(4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B605102.png)

![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)